molecular formula C26H22N2 B14816427 N,N'-bis[(E)-(3-methylphenyl)methylidene]naphthalene-1,5-diamine

N,N'-bis[(E)-(3-methylphenyl)methylidene]naphthalene-1,5-diamine

Cat. No.: B14816427
M. Wt: 362.5 g/mol
InChI Key: IIEGRIKXPUNEKR-UHFFFAOYSA-N
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Description

N,N’-bis(3-methylbenzylidene)-1,5-naphthalenediamine: is a Schiff base compound derived from the condensation of 3-methylbenzaldehyde and 1,5-naphthalenediamine. Schiff bases are known for their versatility and are widely used in various fields due to their unique chemical properties.

Properties

Molecular Formula

C26H22N2

Molecular Weight

362.5 g/mol

IUPAC Name

1-(3-methylphenyl)-N-[5-[(3-methylphenyl)methylideneamino]naphthalen-1-yl]methanimine

InChI

InChI=1S/C26H22N2/c1-19-7-3-9-21(15-19)17-27-25-13-5-12-24-23(25)11-6-14-26(24)28-18-22-10-4-8-20(2)16-22/h3-18H,1-2H3

InChI Key

IIEGRIKXPUNEKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-methylbenzylidene)-1,5-naphthalenediamine typically involves the condensation reaction between 3-methylbenzaldehyde and 1,5-naphthalenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-methylbenzylidene)-1,5-naphthalenediamine may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-methylbenzylidene)-1,5-naphthalenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amines and aldehydes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-bis(3-methylbenzylidene)-1,5-naphthalenediamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N,N’-bis(3-methylbenzylidene)-1,5-naphthalenediamine involves its interaction with various molecular targets. The Schiff base can form coordination complexes with metal ions, which can then participate in catalytic or biological processes. The compound’s ability to undergo redox reactions also contributes to its potential biological activities.

Comparison with Similar Compounds

  • N,N’-bis(3-methylbenzylidene)-2,2’-biphenyldiamine
  • N,N’-bis(3-methylbenzylidene)-4,4’-biphenyldiamine

Comparison: N,N’-bis(3-methylbenzylidene)-1,5-naphthalenediamine is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its biphenyl analogs

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